molecular formula C21H18N2O2 B5767307 6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione

6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B5767307
M. Wt: 330.4 g/mol
InChI Key: PSCZPJFXAKOFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that includes a dimethylamino group, a methylphenyl group, and a benzo[de]isoquinoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[de]isoquinoline-1,3-dione core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phthalic anhydride and aniline derivatives.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a catalyst to attach the dimethylamino group to the core structure.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, interference with signal transduction, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethylamino)-2-phenylbenzo[de]isoquinoline-1,3-dione
  • 6-(Dimethylamino)-2-(4-methylphenyl)benzo[de]isoquinoline-1,3-dione
  • 6-(Dimethylamino)-2-(2-methylphenyl)benzo[de]isoquinoline-1,3-dione

Uniqueness

6-(Dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

6-(dimethylamino)-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-13-6-4-7-14(12-13)23-20(24)16-9-5-8-15-18(22(2)3)11-10-17(19(15)16)21(23)25/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCZPJFXAKOFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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